
5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative This compound is of interest due to its unique structural features, which include multiple fluorine atoms and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and trifluoromethylating agents.
Nitration: The initial step involves the nitration of 4-fluoro-2-nitroaniline to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or tin chloride.
Cyclization: The amine group undergoes cyclization with a suitable reagent, such as formic acid, to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring.
Reduction: Reduction reactions can target the fluorinated groups, although these reactions are less common due to the stability of the fluorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although the fluorinated groups are generally resistant.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidation can lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction products may include partially defluorinated compounds.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Chemistry:
- The compound is used as a building block in the synthesis of more complex fluorinated molecules.
- It serves as a precursor for the development of new materials with unique properties.
Biology and Medicine:
- The compound has potential applications in drug discovery due to its ability to interact with biological targets.
- It is studied for its potential as an antimicrobial or anticancer agent.
Industry:
- The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
- It is also explored for its potential use in agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, affecting its reactivity and applications.
Uniqueness:
- The presence of both trifluoromethoxy and trifluoromethyl groups, along with the fluorine atom at the 5-position, makes 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole unique. These features contribute to its enhanced stability, reactivity, and potential applications in various fields.
Propriétés
Formule moléculaire |
C9H3F7N2O |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
5-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-2-4-5(6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
Clé InChI |
OHGIJELBVMYRLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


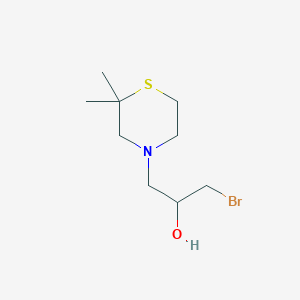
![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
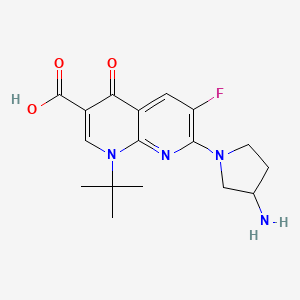


![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
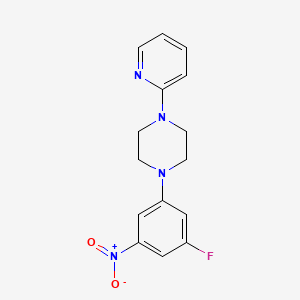
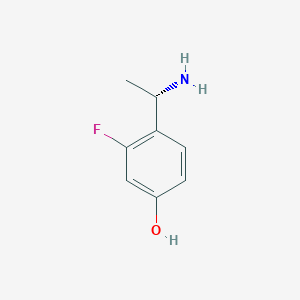
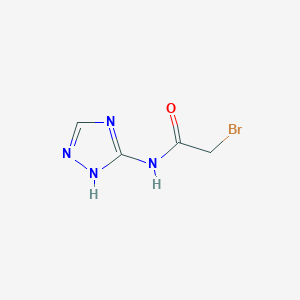
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
